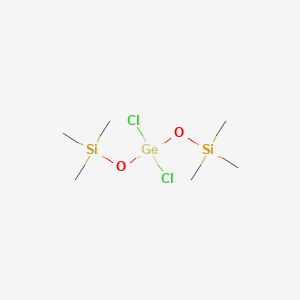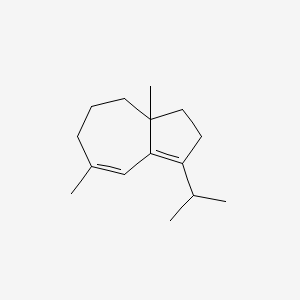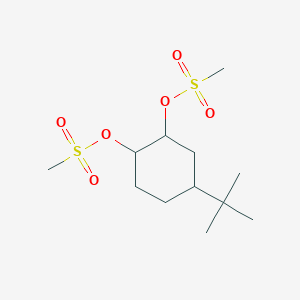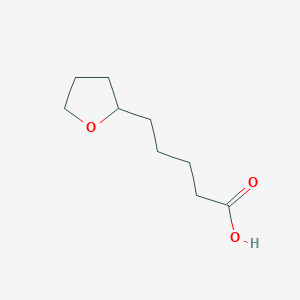
Bucloxic acid sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bucloxic acid sodium is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. It is commonly used to alleviate pain and reduce fever. The compound is a sodium salt form of bucloxic acid, which enhances its solubility and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bucloxic acid sodium can be synthesized through the reaction of bucloxic acid with sodium hydroxide. The process involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is typically carried out at room temperature with constant stirring until the reaction is complete .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring that the final product meets pharmaceutical standards. The reaction mixture is filtered to remove any impurities, and the resulting solution is evaporated to obtain this compound crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Bucloxic acid sodium undergoes several types of chemical reactions, including:
Neutralization Reactions: Reacts with acids to form bucloxic acid and the corresponding salt
Substitution Reactions: Can undergo nucleophilic substitution reactions due to the presence of reactive functional groups
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Ethanol, water
Major Products Formed
Neutralization: Bucloxic acid and sodium chloride.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Bucloxic acid sodium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and pain management
Industry: Utilized in the formulation of pharmaceutical products and as an additive in various industrial processes
Mécanisme D'action
Bucloxic acid sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac Sodium: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen Sodium: Known for its long duration of action and effectiveness in treating pain and inflammation.
Ibuprofen Sodium: Widely used for its analgesic and antipyretic effects.
Uniqueness
Bucloxic acid sodium is unique in its specific molecular structure, which provides distinct pharmacokinetic properties such as solubility and bioavailability. Its effectiveness in reducing inflammation and pain, combined with its favorable safety profile, makes it a valuable compound in both research and clinical settings .
Propriétés
Numéro CAS |
32808-52-9 |
|---|---|
Formule moléculaire |
C16H18ClNaO3 |
Poids moléculaire |
316.75 g/mol |
Nom IUPAC |
sodium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C16H19ClO3.Na/c17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h6-7,10-11H,1-5,8-9H2,(H,19,20);/q;+1/p-1 |
Clé InChI |
OFRBVEGXSAGHEW-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Na+] |
Numéros CAS associés |
32808-51-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![[(1,2-Dichloro-3,3,3-trifluoroprop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14675150.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)




![2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile](/img/structure/B14675166.png)


![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
